Epoxomicin - 134381-21-8

Epoxomicin

Catalog Number: EVT-267501
CAS Number: 134381-21-8
Molecular Formula: C28H50N4O7
Molecular Weight: 554.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Epoxomicin is a naturally occurring compound first isolated from an actinomycete strain (No. Q996-17) by Bristol-Myers Squibb during a search for novel anti-tumor agents. [] Classified as a linear peptide αʹ,βʹ-epoxyketone, epoxomicin belongs to the eponemycin family. [, ] This family is characterized by the presence of an epoxy-α',β'-epoxyketone moiety, which is crucial for its biological activity. [] Epoxomicin has gained significant interest in scientific research due to its potent and selective inhibition of the proteasome, a crucial cellular machine responsible for protein degradation. [, ] This unique characteristic makes epoxomicin a valuable tool for studying various cellular processes, including cell cycle regulation, inflammation, and neurodegeneration. [, , ]

The total synthesis of epoxomicin and its analogs has been achieved, employing various strategies. One approach utilizes allene-derived spirodiepoxides as key intermediates. [] This method involves a two-step epoxidation process, with the facial selectivity of each step being crucial for the stereochemical outcome. The first epoxidation of 1,3-disubstituted and trisubstituted allenes exhibits high facial selectivity (>20:1) when dimethyldioxirane is used as the oxidant in chloroform. [] The facial selectivity of the second epoxidation is influenced by factors such as allene structure, solvent, and oxidant. []

YU-101

Compound Description: YU-101 is a synthetic tetrapeptide epoxyketone that exhibits improved activity compared to Epoxomicin []. It serves as the parent lead compound for Carfilzomib (Kyprolis™), a therapeutic agent approved for multiple myeloma [, ].

Relevance: YU-101 is structurally related to Epoxomicin, sharing the crucial epoxyketone pharmacophore responsible for potent and selective proteasome inhibition []. The development of YU-101 stemmed from efforts to improve upon Epoxomicin's properties, resulting in a compound with enhanced activity and a more favorable pharmacological profile.

Carfilzomib (Kyprolis™)

Compound Description: Carfilzomib is a synthetic, tetrapeptide epoxyketone analog of Epoxomicin approved for treating multiple myeloma [, , , ]. It acts as a potent, selective, and irreversible inhibitor of the chymotrypsin-like activity of the proteasome [, ].

MG132 (Z-Leu-Leu-Leu-CHO)

Compound Description: MG132 is a peptide aldehyde proteasome inhibitor commonly used in research [, , , , , ]. Unlike Epoxomicin, it is a reversible inhibitor [] and displays less specificity for the proteasome []. MG132 inhibits cysteine protease and ubiquitin proteasomal system (UPS) activities [].

Lactacystin

Compound Description: Lactacystin is a natural product that acts as a potent and specific, but reversible, inhibitor of the proteasome [, , , , , ].

Bortezomib (PS-341, Velcade™)

Compound Description: Bortezomib is a clinically-approved, reversible proteasome inhibitor used to treat multiple myeloma and non-Hodgkin's lymphoma []. Unlike Epoxomicin, it is a dipeptide boronic acid []. Bortezomib inhibits telomerase activity in myeloma cells by transcriptional and post-translational mechanisms [, ].

Source and Classification

Epoxomicin is derived from natural sources, specifically from the fermentation of Streptomyces species. As a member of the epoxyketone class of compounds, it exerts its effects by binding to the active site of proteasomes, inhibiting their function. This classification highlights its role as a bioactive natural product with potential therapeutic applications.

Synthesis Analysis

The synthesis of epoxomicin has been explored through various methods, focusing on both total synthesis and modifications to create derivatives.

Total Synthesis

One notable approach involves a convergent synthesis strategy that allows for the assembly of key fragments before their combination into the final product. The total synthesis typically requires multiple steps, including:

  1. Preparation of Key Intermediates: These intermediates are synthesized through standard organic reactions such as coupling reactions and functional group transformations.
  2. Formation of the Epoxide: The epoxide functionality, critical for its inhibitory activity, is introduced through specific oxidation reactions.
  3. Purification: The final product often necessitates purification techniques like chromatography to isolate epoxomicin from reaction by-products.

Recent studies have reported methods that streamline this process, reducing the number of purification steps required to achieve high yields of pure epoxomicin .

Molecular Structure Analysis

Epoxomicin has a complex molecular structure characterized by its unique epoxyketone moiety.

Structural Features

  • Molecular Formula: C14_{14}H17_{17}N3_{3}O4_{4}
  • Molecular Weight: Approximately 293.30 g/mol
  • Functional Groups: The molecule contains an epoxide group, a carbonyl group, and several amine functionalities that contribute to its biological activity.

The three-dimensional conformation of epoxomicin allows it to effectively fit into the active site of the proteasome, facilitating its inhibitory action. Structural studies using techniques such as X-ray crystallography have provided insights into how epoxomicin interacts with proteasomal subunits .

Chemical Reactions Analysis

Epoxomicin participates in several chemical reactions primarily related to its role as a proteasome inhibitor:

  1. Inhibition Mechanism: The compound forms a covalent bond with the active site threonine residue in the proteasome's catalytic core, leading to irreversible inhibition.
  2. Reactivity with Nucleophiles: The electrophilic nature of the epoxide allows it to react with nucleophiles, which can be exploited in synthetic chemistry to create various derivatives for research purposes.

These reactions are critical for understanding how modifications to the epoxomicin structure can enhance or alter its biological activity .

Mechanism of Action

The mechanism by which epoxomicin inhibits proteasome activity is well-studied:

Inhibition Process

  • Binding: Epoxomicin binds covalently to the active site threonine residue within the β5 subunit of the 20S proteasome.
  • Conformational Change: This binding induces conformational changes within the proteasome complex that prevent substrate entry and processing.
  • Effect on Protein Degradation: By inhibiting proteasome function, epoxomicin leads to an accumulation of regulatory proteins and pro-apoptotic factors, promoting apoptosis in cancer cells.

Research indicates that this mechanism can be leveraged for therapeutic applications in treating various cancers and neurodegenerative diseases where proteasome function is compromised .

Physical and Chemical Properties Analysis

Epoxomicin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under acidic conditions but may degrade under prolonged exposure to basic conditions or light.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range that reflects its crystalline nature.

These properties are essential for determining how epoxomicin can be effectively formulated for use in biological assays and potential therapeutic applications .

Applications

Epoxomicin has diverse scientific applications, particularly in biomedical research:

  1. Proteasome Activity Assays: It is widely used as a tool compound to study proteasome function in cellular systems.
  2. Cancer Research: Due to its ability to induce apoptosis in cancer cells, it serves as a lead compound for developing new anticancer agents.
  3. Chemical Biology Probes: Modified versions of epoxomicin are employed as probes in live-cell imaging studies to monitor proteasome activity dynamically.
Introduction to Epoxomicin as a Biologically Active Agent

Discovery and Natural Origin of Epoxomicin in Actinomycetes

Epoxomicin was first isolated in 1992 from the fermentation broth of an unidentified Actinomycetes strain (designated No. Q996-17) by researchers at Bristol-Myers Squibb in Tokyo, Japan. This discovery occurred during systematic screening programs searching for microbial metabolites with antitumor activity. Initial characterization revealed epoxomicin as a linear tetrapeptide featuring a distinctive C-terminal α′,β′-epoxyketone pharmacophore, later identified as (2S,3S)-N-((2S,3R)-3-hydroxy-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxobutan-2-yl)-3-methyl-2-((2S,3S)-3-methyl-2-(N-methylacetamido)pentanamido)pentanamide [1] [2]. The compound demonstrated potent in vivo antitumor activity against murine B16 melanoma tumors, establishing its initial biological significance [1] [4].

Despite promising antitumor activity, epoxomicin was initially deemed unsuitable for clinical development due to concerns about its peptide-based structure and the perceived chemical lability of the epoxyketone moiety. Furthermore, the mechanism underlying its antitumor effects remained unknown. The discontinuation of the Bristol-Myers Squibb screening project in Japan led to the unfortunate loss of the original producing microbe, creating a significant barrier to further research [1] [7]. This setback necessitated the eventual total chemical synthesis of epoxomicin to enable detailed mechanistic studies and confirm its stereochemistry [1] [7].

  • Table 1: Key Characteristics of Epoxomicin
    PropertyDetail
    Chemical FormulaC₂₈H₅₀N₄O₇
    Molecular Weight554.729 g/mol
    Natural SourceUnidentified Actinomycetes strain (No. Q996-17)
    Discovery Year1992
    Core Pharmacophoreα′,β′-Epoxyketone
    Initial BioactivityIn vivo antitumor activity against murine B16 melanoma
    Solubility≥27.73 mg/mL in DMSO; insoluble in H₂O; ≥77.4 mg/mL in EtOH [9]

Role as a Proteasome Inhibitor: Historical Context and Early Pharmacological Characterization

The critical breakthrough in understanding epoxomicin's mechanism of action came in the late 1990s through the work of Craig Crews and colleagues at Yale University. Faced with the unavailability of naturally sourced epoxomicin, they achieved the first total synthesis of the compound. This accomplishment not only confirmed its structure but also enabled the creation of a crucial research tool: a biotin-tagged epoxomicin analog [1] [7]. Using this biotinylated probe in affinity purification experiments, the Crews team definitively identified the 20S proteasome as the primary intracellular target of epoxomicin [1]. This discovery positioned epoxomicin as a highly specific proteasome inhibitor, distinct from earlier, less selective inhibitors like the peptide aldehydes (MG132, MG115) and boronate peptides (bortezomib) [7] [8].

Pharmacological characterization revealed epoxomicin's exceptional potency and selectivity. Biochemical assays demonstrated potent inhibition of the chymotrypsin-like (CT-L) activity of the proteasome (IC₅₀ = 4 nM), with significantly slower inhibition rates for the trypsin-like (T-L) and peptidylglutamyl-peptide hydrolyzing (PGPH) activities (approximately 100-fold and 1000-fold slower, respectively) [9] [1]. Unlike earlier inhibitors that often targeted other cellular proteases, epoxomicin exhibited unprecedented selectivity for the proteasome complex. A landmark X-ray crystallography study in collaboration with Michael Groll and Robert Huber elucidated the molecular basis for this specificity. The study revealed that epoxomicin's α′,β′-epoxyketone pharmacophore undergoes a unique dual nucleophilic attack involving both the hydroxyl group and the free amine of the N-terminal threonine (Thr1) residue within the proteasome's catalytic β subunits. This reaction forms a stable, irreversible six-membered morpholino ring adduct [1] [7]. This bidentate covalent linkage mechanism, requiring two nucleophiles in close proximity, explains epoxomicin's specificity for Ntn (N-terminal nucleophile) hydrolases like the proteasome and its minimal off-target effects on other protease families [1] [7] [4].

Beyond its antitumor effects, epoxomicin also demonstrated significant in vivo anti-inflammatory activity. Administration (0.58 mg/kg, intraperitoneal) reduced inflammation in murine models (e.g., picrylchloride-induced ear edema) by up to 95%, highlighting the broader physiological roles of proteasome function [1] [9].

  • Table 2: Comparative Proteasome Inhibitor Profiles
    InhibitorTypeCore PharmacophorePrimary Target (IC₅₀)Key Selectivity Limitation
    EpoxomicinNatural productα′,β′-Epoxyketoneβ5 CT-L (~4 nM) [9]High selectivity for proteasome
    BortezomibSynthetic peptideBoronic acidβ5 CT-L (~0.6 nM)Inhibits serine proteases (e.g., HtrA2/Omi)
    MG132Synthetic peptideAldehydeβ5 CT-L (~100 nM)Inhibits calpains, cathepsins
    LactacystinNatural productβ-Lactoneβ5 CT-LModifies other proteins

Epoxomicin’s Significance in Defining Proteasome-Mediated Cellular Homeostasis

Epoxomicin's unique mechanism and selectivity established it as an indispensable molecular probe for dissecting proteasome function within complex cellular pathways. Its application has significantly advanced our understanding of proteasome-mediated cellular homeostasis:

  • Protein Degradation and Oxidative Stress: Proteasome function is crucial for maintaining protein quality control by eliminating damaged or misfolded proteins. Research using epoxomicin demonstrated that proteasome inhibition leads to the accumulation of oxidized proteins and increased intracellular protein carbonyl content, a hallmark of oxidative stress. This accumulation was observed both during replicative senescence in human fibroblasts and acutely upon epoxomicin treatment in various cell types [5]. Furthermore, studies revealed a bidirectional relationship between proteasome function and oxidative stress: proteasome inhibition increases reactive oxygen species (ROS) production, while ROS themselves can impair proteasome activity, creating a potentially deleterious cycle [5] [3].

  • Mitochondrial Function and ROS Production: A critical insight gained using epoxomicin involves the proteasome-mitochondria axis. Proteasome inhibition with epoxomicin was shown to negatively impact the activity of key mitochondrial electron transport chain (ETC) complexes (I, II, III, IV). This mitochondrial dysfunction results in increased electron leakage and superoxide anion (O₂˙⁻) production, contributing significantly to the observed rise in intracellular ROS [5]. This mechanism links impaired proteostasis directly to bioenergetic failure and oxidative damage, phenomena highly relevant to aging and neurodegenerative diseases [5] [3].

  • ER Redox Homeostasis and the UPR: The endoplasmic reticulum (ER) maintains an oxidative environment essential for disulfide bond formation. Utilizing specialized redox probes like ERroGFP S4, researchers found that epoxomicin treatment triggers dynamic shifts in ER redox state. Initial proteasome inhibition causes a transient oxidation (peaking around 2 hours), followed by a significant reductive shift (evident by 8 hours). This reductive shift was concomitant with an increase in both reduced (GSH) and oxidized (GSSG) glutathione within microsomal fractions, despite an overall decrease in total cellular glutathione [10]. Mechanistic studies implicated the integrated stress response (ISR) in this adaptation. The reductive shift was suppressed by the glutathione synthesis inhibitor buthionine sulfoximine (BSO) or by knockdown of the transcription factor ATF4, a key mediator of the unfolded protein response (UPR) induced by proteasome inhibition. This indicates that ATF4 activation promotes glutathione synthesis and/or transport into the ER to counteract proteostasis failure-induced oxidative imbalance [10].

  • Modeling Neurodegeneration: Epoxomicin's ability to cross the blood-brain barrier and inhibit CNS proteasomes has made it a valuable tool for modeling proteinopathy-based neurodegenerative diseases. Systemic administration in rodents induces progressive neurodegeneration within the substantia nigra pars compacta (SNpc), accompanied by dopaminergic neuron loss, motor deficits (e.g., reduced spontaneous movement), and the formation of Lewy body-like inclusions positive for α-synuclein and ubiquitin. This recapitulates key pathological features of Parkinson's disease (PD), providing a model to study the consequences of impaired proteostasis in the nervous system [3] [6]. Similar effects, including selective loss of dopaminergic/noradrenergic neurons and Lewy body formation, were observed in fish models treated with epoxomicin [6].

  • Bone Metabolism: Beyond neuroscience and cancer, epoxomicin revealed a role for the ubiquitin-proteasome pathway (UPP) in bone formation regulation. Studies showed that proteasome inhibition by epoxomicin could stimulate bone formation, increasing both bone volume and bone formation rates in rodent models [9] [3]. This highlights the diverse physiological processes governed by proteasome activity.

  • Therapeutic Catalyst: Crucially, the detailed understanding of epoxomicin's mechanism and its limitations (e.g., peptide structure) provided the foundation for rational drug design. Structural optimization efforts focused on improving potency, solubility, and pharmacokinetics while retaining the selective epoxyketone pharmacophore. This medicinal chemistry campaign led directly to the development of carfilzomib (Kyprolis™), a tetrapeptide epoxyketone derivative incorporating a morpholine cap instead of epoxomicin's acetyl group. Carfilzomib received FDA approval in 2012 for the treatment of multiple myeloma, validating the proteasome as a therapeutic target and underscoring epoxomicin's pivotal role as the progenitor of a clinically important class of drugs [1] [4]. Other derivatives like YU-101 (an intermediate analog) and ONX-0912/PR-047 (an orally bioavailable tripeptide epoxyketone) further demonstrate the therapeutic potential unlocked by understanding epoxomicin's biology [1] [7] [8].

Properties

CAS Number

134381-21-8

Product Name

Epoxomicin

IUPAC Name

(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide

Molecular Formula

C28H50N4O7

Molecular Weight

554.7 g/mol

InChI

InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36)/t16-,17-,18+,20-,21-,22-,23-,28+/m0/s1

InChI Key

DOGIDQKFVLKMLQ-JTHVHQAWSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C

Solubility

Soluble in DMSO

Synonyms

epoxomicin
L-threoninamide, N-acetyl-N-methyl-L-isoleucyl-L-isoleucyl-N-((1S)-3-methyl-1-(((2R)-2-methyl-2-oxiranyl)carbonyl)butyl)-
N-acetyl-N-methyl-L-isoleucyl-L-isoleucyl-N-((1S)-3-methyl-1-(((2R)-2-methyl-2-oxiranyl)carbonyl)butyl)-L-threoninamide

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)C)NC(=O)[C@H]([C@@H](C)CC)N(C)C(=O)C

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